molecular formula C12H13NO3 B1429044 methyl 3-(methoxymethyl)-1H-indole-5-carboxylate CAS No. 947412-99-9

methyl 3-(methoxymethyl)-1H-indole-5-carboxylate

Cat. No.: B1429044
CAS No.: 947412-99-9
M. Wt: 219.24 g/mol
InChI Key: WAYXZKMZVNUFGR-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring.

Scientific Research Applications

Chemistry: Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, including enzymes and receptors, making them important in drug discovery .

Medicine: The compound’s potential therapeutic applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties. Indole derivatives have shown promise in modulating biological pathways involved in these diseases .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-7-9-6-13-11-4-3-8(5-10(9)11)12(14)16-2/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYXZKMZVNUFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239427
Record name Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947412-99-9
Record name Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947412-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 327 mg portion of methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate was dissolved in 9 ml of acetonitrile, mixed with 385 mg of silver oxide and 3.6 ml of methyl iodide and stirred at 80° C. for 5 hours. A 385 mg portion of silver oxide was further added thereto and stirred overnight at 80° C. A 385 mg portion of silver oxide and 3.6 ml of methyl iodide were further added thereto and stirred at 80° C. for 9 hours. After cooling to room temperature, the insoluble matter was removed, the solvent was evaporated, and then the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:6 to 1:5 to 1:4) to obtain 143 mg of methyl 3-(methoxymethyl)-1H-indole-5-carboxylate as a pale yellow solid.
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385 mg
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3.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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